molecular formula C25H25FN4O5S B10863866 1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B10863866
M. Wt: 512.6 g/mol
InChI Key: TVFWQQFKFQPBNK-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. The presence of the fluoro group at the 6th position and the piperazinyl group at the 7th position enhances its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-4-oxoquinoline-3-carboxylic acid.

    Ethylation: The ethyl group is introduced at the 1st position using ethyl iodide in the presence of a base.

    Piperazinyl Substitution: The piperazinyl group is introduced at the 7th position through a nucleophilic substitution reaction.

    Carbamothioylation: The 4-methoxybenzoyl group is attached to the piperazinyl nitrogen through a carbamothioylation reaction using 4-methoxybenzoyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Hydroxyquinolones.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for potential use in treating bacterial infections resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

The antibacterial activity of 1-ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.

    Norfloxacin: 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.

    Ofloxacin: 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.

Uniqueness

1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the 4-methoxybenzoyl group attached to the piperazinyl nitrogen. This structural modification enhances its antibacterial activity and broadens its spectrum of action compared to other fluoroquinolones.

Properties

Molecular Formula

C25H25FN4O5S

Molecular Weight

512.6 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H25FN4O5S/c1-3-28-14-18(24(33)34)22(31)17-12-19(26)21(13-20(17)28)29-8-10-30(11-9-29)25(36)27-23(32)15-4-6-16(35-2)7-5-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,33,34)(H,27,32,36)

InChI Key

TVFWQQFKFQPBNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)OC)F)C(=O)O

Origin of Product

United States

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